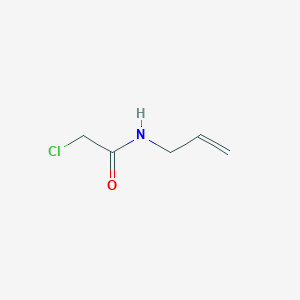

N-(Chloroacetyl)allylamine

Vue d'ensemble

Description

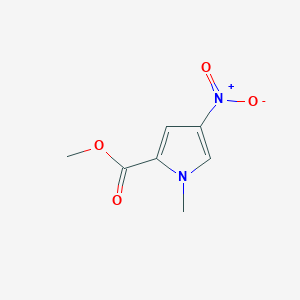

N-(Chloroacetyl)allylamine is a chemical compound that can be synthesized and utilized in various organic reactions to produce a range of different molecules. It is characterized by the presence of an allylamine group, which is a functional group containing an amine attached to an allyl group, and a chloroacetyl moiety, which is an acyl chloride derived from chloroacetic acid.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through various methods. For instance, N-allylamides can be cyclized to form oxazolines and oxazines using a PhI(OAc)2/hydrogen fluoride-pyridine system, as demonstrated in the synthesis of oxazolines and oxazines from N-allylamides . Additionally, N-allyl-N-aryl amino-1,3-diaza-1,3-butadienes can be prepared by treating N-arylamino-1,3-diaza-1,3-butadienes with allyl bromide, which can further undergo cycloaddition reactions to yield pyrimidinone derivatives . Moreover, poly(allylamine) can be carboxymethylated with chloroacetic acid to produce polymeric chelating agents .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex. For example, the structure of N-trichloroacetyldimesylamine, which shares some structural features with this compound, involves non-planar coordination at the nitrogen atoms and long C-N and N-S bonds .

Chemical Reactions Analysis

This compound and its derivatives can participate in a variety of chemical reactions. The [4+2] cycloaddition reactions of N-allyl-N-aryl amino-1,3-diaza-1,3-butadienes with different ketenes can lead to the formation of pyrimidinone derivatives and subsequent rearrangements . In another example, N,N,O-trisubstituted hydroxylamines can be synthesized by stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines, with allyltributylstannane being one of the carbon nucleophiles used in the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from related compounds. For instance, the chelating properties of poly[(N,N-dicarboxymethyl)allylamine] towards various metal ions have been examined, indicating its potential use as a polymeric chelating agent . Additionally, modified (NHC)Pd(allyl)Cl complexes, which contain an allyl group, have been shown to be effective catalysts in room-temperature Suzuki-Miyaura and Buchwald-Hartwig reactions, suggesting that this compound derivatives could also exhibit interesting catalytic properties .

Applications De Recherche Scientifique

Catalytic Isomerization and Synthesis

Research on N-allyl systems, including amines, amides, and nitrogen-heterocycles, demonstrates the catalytic isomerization of these compounds to their corresponding N-(1-propenyl) counterparts using transition metal complexes. This process is crucial for the selective synthesis of enamines, enamides, azadienes, and other compounds, highlighting the importance of N-allyl compounds in synthetic chemistry. These findings suggest potential applications of N-(Chloroacetyl)allylamine in catalyzing similar isomerizations and syntheses (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Antimicrobial Activity

Allylamine derivatives, like naftifine and terbinafine, exhibit potent antifungal activity, suggesting that this compound could potentially be investigated for similar antimicrobial properties. Naftifine, for instance, demonstrates effectiveness against dermatophytes, which correlates well with its clinical success in treating dermatophytoses. This indicates the potential for this compound to be explored for antimicrobial applications (Monk & Brogden, 1991); (Balfour & Faulds, 1992).

Environmental Hazards and Treatment

The presence of nitrosamines in water, potentially formed through reactions involving N-allyl compounds, represents a significant environmental hazard. Studies focusing on the formation mechanisms and removal of such compounds from water suggest the importance of understanding this compound's environmental impact and its role in the formation of potentially hazardous by-products. The research also underscores the necessity of developing effective methods for the removal of nitrosamines and their precursors, including potentially this compound and its derivatives (Nawrocki & Andrzejewski, 2011).

Mécanisme D'action

Target of Action

N-(Chloroacetyl)allylamine belongs to the class of allylamine antifungal drugs . The primary target of this compound is the fungal enzyme squalene monooxygenase , also known as squalene epoxidase. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

This compound interacts with its target by inhibiting the action of squalene monooxygenase . This inhibition prevents the formation of ergosterol and causes an accumulation of squalene, which weakens the cell wall of fungal cells . The disruption of the cell wall integrity leads to increased permeability and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, the compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the ergosterol biosynthesis pathway . The downstream effect of this disruption is the accumulation of squalene and a deficiency of ergosterol, leading to fungal cell death .

Result of Action

The result of this compound’s action is the disruption of the fungal cell wall, leading to increased permeability and eventual cell death . This makes it effective in treating fungal infections.

Action Environment

The efficacy and stability of this compound, like other allylamine antifungal drugs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, temperature and humidity may impact the stability of the compound . .

Propriétés

IUPAC Name |

2-chloro-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOOMRDAGOXGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157719 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13269-97-1 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13269-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-2-chloro-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)